(R*,R*)-(-)-beta-Hydroxy-alpha-phenyl-2-furanpropanoic acid

Beschreibung

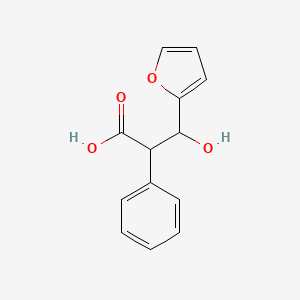

(R*,R*)-(-)-beta-Hydroxy-alpha-phenyl-2-furanpropanoic acid is a chiral compound with significant importance in organic chemistry. It is characterized by its unique structure, which includes a furan ring, a phenyl group, and a hydroxy group. The compound’s chirality arises from its two stereocenters, making it an interesting subject for stereochemical studies.

Eigenschaften

CAS-Nummer |

119725-48-3 |

|---|---|

Molekularformel |

C13H12O4 |

Molekulargewicht |

232.23 g/mol |

IUPAC-Name |

3-(furan-2-yl)-3-hydroxy-2-phenylpropanoic acid |

InChI |

InChI=1S/C13H12O4/c14-12(10-7-4-8-17-10)11(13(15)16)9-5-2-1-3-6-9/h1-8,11-12,14H,(H,15,16) |

InChI-Schlüssel |

ZFLMKKDXXLZURV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CO2)O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (R*,R*)-(-)-beta-Hydroxy-alpha-phenyl-2-furanpropanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as furan, benzaldehyde, and a suitable chiral catalyst.

Reaction Conditions: The key step involves an aldol reaction between furan and benzaldehyde in the presence of a chiral catalyst. This reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired stereoisomer.

Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: The reaction is scaled up using large reactors with precise control over temperature, pressure, and pH.

Automated Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield.

Quality Control: Stringent quality control measures are implemented to monitor the stereochemical purity and overall quality of the final product.

Analyse Chemischer Reaktionen

Arten von Reaktionen: (R,R)-(-)-beta-Hydroxy-alpha-phenyl-2-furanpropansäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Hydroxygruppe kann zu einem Keton oder einer Carbonsäure oxidiert werden.

Reduktion: Die Verbindung kann zu dem entsprechenden Alkohol oder Alkan reduziert werden.

Substitution: Die Phenylgruppe kann elektrophile aromatische Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid werden unter sauren oder basischen Bedingungen verwendet.

Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid werden unter wasserfreien Bedingungen eingesetzt.

Substitution: Elektrophile Reagenzien wie Brom oder Salpetersäure werden unter kontrollierten Bedingungen verwendet, um eine Substitution am Phenylring zu erreichen.

Hauptprodukte:

Oxidationsprodukte: Ketone oder Carbonsäuren.

Reduktionsprodukte: Alkohole oder Alkane.

Substitutionsprodukte: Bromierte oder nitrierte Derivate der Phenylgruppe.

Wissenschaftliche Forschungsanwendungen

(R,R)-(-)-beta-Hydroxy-alpha-phenyl-2-furanpropansäure hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie wird als chiraler Baustein bei der Synthese komplexer organischer Moleküle verwendet.

Biologie: Die Verbindung wird hinsichtlich ihrer potenziellen biologischen Aktivität und Interaktionen mit Biomolekülen untersucht.

Medizin: Die Forschung läuft weiter, um ihre potenziellen therapeutischen Anwendungen zu erforschen, einschließlich ihrer Rolle als Vorläufer für die Arzneimittelsynthese.

Industrie: Sie wird bei der Produktion von Feinchemikalien und als Zwischenprodukt bei der Synthese verschiedener Industrieprodukte verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von (R,R)-(-)-beta-Hydroxy-alpha-phenyl-2-furanpropansäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen:

Molekulare Zielstrukturen: Die Verbindung kann mit Enzymen oder Rezeptoren interagieren und deren Aktivität beeinflussen.

Beteiligte Pfade: Sie kann biochemische Pfade modulieren, was zu Veränderungen in Zellprozessen wie Signaltransduktion oder Stoffwechselregulation führt.

Ähnliche Verbindungen:

- (R,R)-(-)-beta-Hydroxy-alpha-phenyl-2-furanpropansäure: Einzigartig aufgrund seiner spezifischen Stereochemie und funktionellen Gruppen.

- (R,R)-(-)-beta-Hydroxy-alpha-phenyl-2-thiophenpropansäure: Ähnliche Struktur, aber mit einem Thiophenring anstelle eines Furanrings.

- (R,R)-(-)-beta-Hydroxy-alpha-phenyl-2-pyranpropansäure: Ähnliche Struktur, aber mit einem Pyranring anstelle eines Furanrings.

Einzigartigkeit: (R,R)-(-)-beta-Hydroxy-alpha-phenyl-2-furanpropansäure ist aufgrund seiner spezifischen Kombination aus einem Furanring, einer Phenylgruppe und einer Hydroxygruppe sowie seiner unterschiedlichen Stereochemie einzigartig. Diese Einzigartigkeit macht sie für stereochemische Studien und verschiedene Anwendungen in Forschung und Industrie wertvoll.

Wirkmechanismus

The mechanism of action of (R*,R*)-(-)-beta-Hydroxy-alpha-phenyl-2-furanpropanoic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.

Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction or metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

- (R,R)-(-)-beta-Hydroxy-alpha-phenyl-2-furanpropanoic acid:** Unique due to its specific stereochemistry and functional groups.

- (R,R)-(-)-beta-Hydroxy-alpha-phenyl-2-thiophenpropanoic acid:** Similar structure but with a thiophene ring instead of a furan ring.

- (R,R)-(-)-beta-Hydroxy-alpha-phenyl-2-pyranpropanoic acid:** Similar structure but with a pyran ring instead of a furan ring.

Uniqueness: (R*,R*)-(-)-beta-Hydroxy-alpha-phenyl-2-furanpropanoic acid is unique due to its specific combination of a furan ring, phenyl group, and hydroxy group, along with its distinct stereochemistry. This uniqueness makes it valuable for stereochemical studies and various applications in research and industry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.